NET Inhibitory Potency Measured Under Identical Assay Conditions as Clinical Benchmarks
In MDCK‑Net6 cells stably expressing human NET, N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide inhibited norepinephrine uptake with an IC50 of 89 nM [1]. Under the same cellular system, the selective NET inhibitor reboxetine exhibited an IC50 of 3.24 nM, while the SSRI fluoxetine required 381 nM [2]. Thus, the compound is 27‑fold less potent than reboxetine but 4.3‑fold more potent than fluoxetine at NET, placing it in a moderate‑potency window that is not represented by either the classical high‑affinity NET inhibitors or the low‑affinity SSRIs.
| Evidence Dimension | Inhibition of norepinephrine uptake at human NET |
|---|---|
| Target Compound Data | IC50 = 89 nM |
| Comparator Or Baseline | Reboxetine IC50 = 3.24 nM; Fluoxetine IC50 = 381 nM |
| Quantified Difference | 27‑fold less potent than reboxetine; 4.3‑fold more potent than fluoxetine |
| Conditions | MDCK‑Net6 cells stably transfected with human NET; same assay system in both studies |
Why This Matters
A buyer cannot substitute a high‑potency NET inhibitor for this compound without altering the target‑engagement profile; the moderate potency may be desirable for applications requiring partial NET blockade rather than full saturation.
- [1] BindingDB entry BDBM50353936 (ChEMBL1830886). IC50 = 89 nM for inhibition of human NET in MDCK‑Net6 cells. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50353936 View Source
- [2] Table 1, PMC2936020. NET IC50 values obtained in MDCK‑Net6 cells. Reboxetine IC50 = 3.24 nM; Fluoxetine IC50 = 381 nM. https://pmc.ncbi.nlm.nih.gov/articles/PMC2936020/table/tbl1/ View Source
